

# What is Fmoc-His(Trt)-OH- $^{15}\text{N}_3$ used for

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fmoc-His(Trt)-OH- $^{15}\text{N}_3$*

Cat. No.: B12061366

[Get Quote](#)

## Introduction to Fmoc-His(Trt)-OH- $^{15}\text{N}_3$

Fmoc-His(Trt)-OH- $^{15}\text{N}_3$  is a chemically modified version of the amino acid L-histidine, designed for use in solid-phase peptide synthesis (SPPS). The key features of this compound are:

- Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the  $\alpha$ -amino group, which is removed at each cycle of peptide synthesis under mild basic conditions.
- Trt (Trityl) group: An acid-labile protecting group for the imidazole side chain of histidine. This bulky group prevents unwanted side reactions and helps to minimize racemization at the  $\alpha$ -carbon during peptide coupling, a common issue with histidine derivatives.<sup>[1][2]</sup>
- $^{15}\text{N}_3$  Isotopic Labeling: All three nitrogen atoms within the histidine moiety are replaced with the stable, heavy isotope of nitrogen ( $^{15}\text{N}$ ). This labeling does not alter the chemical properties of the amino acid but provides a distinct mass shift, making it a powerful tool for quantitative analysis by mass spectrometry (MS) and for specific structural studies by nuclear magnetic resonance (NMR) spectroscopy.<sup>[3]</sup>

Its primary utility lies in the synthesis of peptides that can be used as internal standards for accurate quantification of proteins and peptides in complex biological samples, and for elucidating protein structure and dynamics.<sup>[3][4]</sup>

## Core Applications

### Solid-Phase Peptide Synthesis (SPPS)

Fmoc-His(Trt)-OH- $^{15}\text{N}_3$  is a building block for the chemical synthesis of  $^{15}\text{N}$ -labeled peptides. SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support. The use of the Fmoc protecting group strategy is common due to its mild deprotection conditions, which preserves acid-labile side-chain protecting groups like Trt.[5]

A significant challenge in the incorporation of histidine in SPPS is the propensity for racemization (the conversion of the L-amino acid to its D-isomer). The use of the Trt protecting group on the imidazole side chain helps to mitigate this, although the choice of coupling reagents and reaction conditions is also critical.[6] Additives such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) can further suppress racemization.[6]

## Quantitative Mass Spectrometry

Peptides synthesized with Fmoc-His(Trt)-OH- $^{15}\text{N}_3$  are ideal internal standards for quantitative proteomics. In a typical bottom-up proteomics workflow, a known amount of the heavy,  $^{15}\text{N}$ -labeled peptide is spiked into a biological sample. The sample is then enzymatically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Because the  $^{15}\text{N}$ -labeled peptide is chemically identical to its natural-abundance ("light") counterpart, it co-elutes during chromatography and co-ionizes in the mass spectrometer. The mass spectrometer can distinguish between the light and heavy peptides based on their mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the abundance of the native peptide in the sample, allowing for precise and accurate quantification.[7]

## NMR Spectroscopy

Nitrogen-15 is an NMR-active nucleus. Incorporating  $^{15}\text{N}$ -labeled histidine into a protein allows for the use of powerful multi-dimensional NMR experiments, such as the  $^1\text{H}$ - $^{15}\text{N}$  Heteronuclear Single Quantum Coherence (HSQC) experiment. The  $^1\text{H}$ - $^{15}\text{N}$  HSQC spectrum provides a "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue in the protein backbone (excluding prolines).[8]

This technique is invaluable for:

- Protein structure determination: By providing information about the chemical environment of each nitrogen atom.
- Studying protein dynamics: By analyzing changes in the NMR signals over time.
- Mapping protein-ligand interactions: By observing changes in the chemical shifts of specific residues upon ligand binding.

## Quantitative Data

The efficiency of peptide synthesis and the level of side reactions, such as racemization, are critical parameters. The following table summarizes representative data on the impact of different coupling reagents on the racemization of Fmoc-His(Trt)-OH during a model peptide synthesis.

Coupling Reagent	Activation Time (min)	D-His Isomer (%)	Peptide Purity (%)	Reference
HBTU/HOBt/DIP EA	10	~5-7	>90	General Literature
HATU/HOAt/DIP EA	10	~2-4	>95	General Literature
DIC/Oxyma	5	~1-3	>95	[9]
DEPBT	15	<1	>97	

Note: Data are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

## Experimental Protocols

### Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a <sup>15</sup>N-histidine-containing peptide on a Rink Amide resin (for a C-terminal amide) using Fmoc chemistry.

Materials:

- Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-His(Trt)-OH- $^{15}\text{N}_3$ )
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 20% (v/v) Piperidine in DMF (Deprotection solution)
- Coupling reagents: e.g., HATU, HOBt, and N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Cold diethyl ether
- SPPS reaction vessel

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes.
  - Drain and repeat the deprotection step for 15-20 minutes.
  - Wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Coupling:
  - In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it with HATU (3-5 eq.) and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to activate for 1-5 minutes.

- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 1-2 hours.
- To confirm reaction completion, perform a Kaiser test (a colorimetric test for free primary amines).
- Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
- Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection:
  - After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.
  - Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours.
  - Filter the resin and collect the filtrate.
  - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  - Dry the crude peptide under vacuum.
- Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

## Protocol for Quantitative Proteomics using a $^{15}\text{N}$ -Labeled Peptide Standard

This protocol outlines a general workflow for the relative quantification of a target protein in a cell lysate using a  $^{15}\text{N}$ -labeled peptide as an internal standard.

Materials:

- Cell lysate containing the protein of interest
- Purified  $^{15}\text{N}$ -labeled peptide standard (from SPPS)
- Lysis buffer
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- C18 solid-phase extraction (SPE) cartridges
- LC-MS/MS system

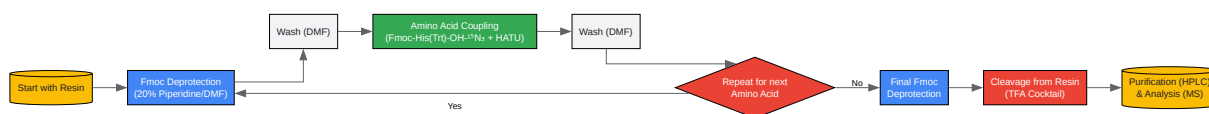
Procedure:

- Sample Preparation:
  - Lyse cells to extract proteins.
  - Quantify the total protein concentration (e.g., using a BCA assay).
- Internal Standard Spiking: Add a known amount of the  $^{15}\text{N}$ -labeled peptide standard to a defined amount of the protein lysate.
- Reduction and Alkylation:
  - Reduce disulfide bonds by adding DTT and incubating at  $56^{\circ}\text{C}$ .
  - Alkylate cysteine residues by adding IAA and incubating in the dark.
- Proteolytic Digestion:
  - Dilute the sample to reduce the concentration of denaturants.
  - Add trypsin and incubate overnight at  $37^{\circ}\text{C}$  to digest the proteins into peptides.

- Sample Cleanup:
  - Acidify the digest to stop the enzymatic reaction.
  - Desalt the peptide mixture using a C18 SPE cartridge.
  - Dry the purified peptides in a vacuum centrifuge.
- LC-MS/MS Analysis:
  - Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water).
  - Inject the sample into an LC-MS/MS system. Peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer.
- Data Analysis:
  - Identify the light (native) and heavy ( $^{15}\text{N}$ -labeled) peptide pairs in the mass spectra.
  - Extract the ion chromatograms for both the light and heavy peptides.
  - Calculate the ratio of the peak areas of the heavy to light peptides. This ratio is used to determine the relative abundance of the target protein in the sample.

## Visualizations

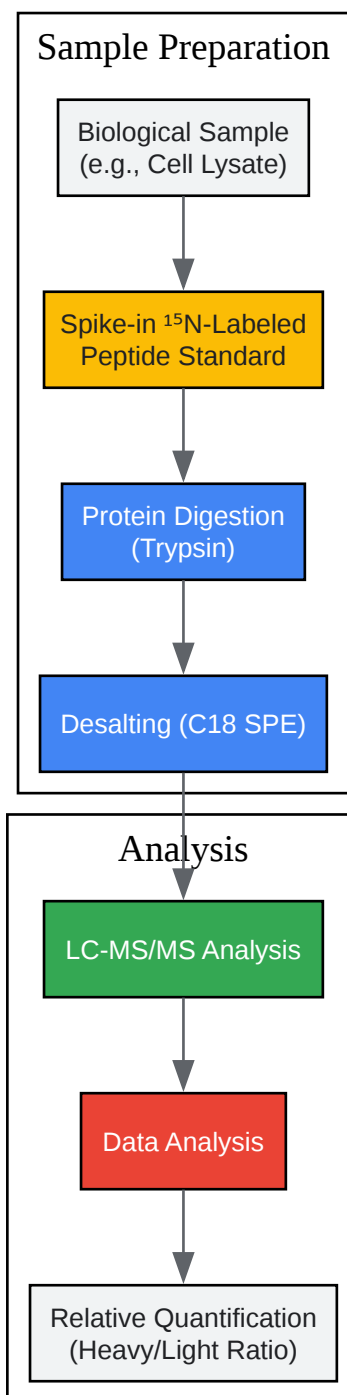
### Solid-Phase Peptide Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Trt)-OH- $^{15}\text{N}_3$ .

## Quantitative Proteomics Workflow



[Click to download full resolution via product page](#)



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chem.uci.edu [chem.uci.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioinformatic Prediction of Signaling Pathways for Apurinic/Apyrimidinic Endodeoxyribonuclease 1 (APEX1) and Its Role in Cholangiocarcinoma Cells [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. users.cs.duke.edu [users.cs.duke.edu]
- 8. scite.ai [scite.ai]
- 9. chimia.ch [chimia.ch]
- To cite this document: BenchChem. [What is Fmoc-His(Trt)-OH-15N3 used for]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12061366#what-is-fmoc-his-trt-oh-15n3-used-for>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)